2-cyano-N-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

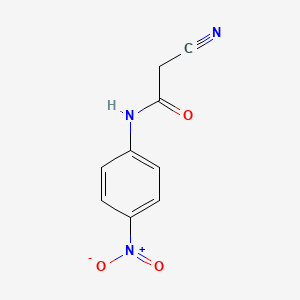

2-cyano-N-(4-nitrophenyl)acetamide is a chemical compound that has been studied for its potential use in various synthetic applications. The compound is characterized by the presence of a cyano group and a nitrophenyl group attached to an acetamide moiety. This structure makes it a versatile intermediate for the synthesis of a range of chemical entities, including heterocyclic compounds and hydroxamic acids.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used for the Lossen rearrangement, which is a method to synthesize hydroxamic acids and ureas from carboxylic acids without racemization and under mild conditions . This process is environmentally friendly and cost-effective due to the recyclability of byproducts. Another study describes the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon for creating polyfunctionalized heterocyclic compounds . These methods highlight the utility of cyano and nitrophenyl groups in facilitating complex chemical transformations.

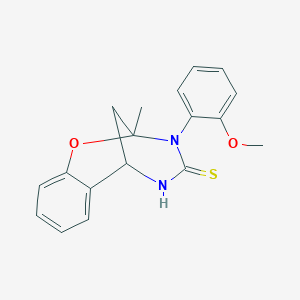

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been investigated to understand their properties better. For example, the crystal and molecular structure of 3-acetamido-4-(cyclooctylamino)nitrobenzene, a compound with a similar nitrophenyl acetamide structure, has been determined, revealing distorted eight-membered rings and hydrogen bonding patterns . These structural insights are crucial for predicting the behavior of such compounds in various chemical reactions.

Chemical Reactions Analysis

The reactivity of compounds with cyano and nitrophenyl groups has been explored in the context of synthesizing novel entities. The active ester α-cyano-4-nitrostyrene-β-yl acetate, for example, has been used to synthesize bis(4-nitrophenyl)pentenedinitrile, a compound with an intense blue color in solution, indicating its potential as a captodative olefin . Such reactions underscore the diverse chemical reactivity that can be harnessed from these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of cyano and nitro groups can affect the acidity, solubility, and optical properties of these compounds. For instance, the bis(4-nitrophenyl)pentenedinitrile has a pKa of 3.5, indicating strong acidity, and its anion form exhibits a distinct blue color . The synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides further illustrates the structural diversity and the corresponding variation in properties such as elemental composition and spectral characteristics .

Aplicaciones Científicas De Investigación

Solvatochromism Studies

2-Cyano-N-(4-nitrophenyl)acetamide has been studied for its solvatochromism properties. Krivoruchka et al. (2004) explored how the molecule forms a complex with a protophilic solvent, stabilized by a bifurcate H bond, and the equilibrium is affected by temperature, phase state, and medium properties. This research enhances understanding of solvatochromism in heteroaromatic compounds (Krivoruchka et al., 2004).

Heterocyclic Synthesis

Gouda (2014) discussed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for synthesizing polyfunctionalized heterocyclic compounds. This review provides insights into its synthesis, reactivity, and reaction, offering a pathway for developing novel heterocyclic compounds (Gouda, 2014).

Anticancer and Antioxidant Properties

Research into nitrophenyl-group-containing heterocycles has indicated potential anticancer and antioxidant applications. Sayed et al. (2021) synthesized various heterocycles bearing a 4-nitrophenyl group, demonstrating moderate to strong activity against certain cancer cell lines. This study opens doors for further exploration into anticancer and antioxidant agents (Sayed et al., 2021).

Non-linear Optical Properties

The non-linear optical properties of derivatives of this compound have also been investigated. Mahalakshmi et al. (2002) studied 3-Nitroacetanilide, a related compound, for its potential as an organic non-linear optical material. This research contributes to the development of new materials for optical applications (Mahalakshmi et al., 2002).

Synthesis of Heterocycles

Furthermore, the synthesis of various heterocycles using this compound as an intermediate has been a subject of interest. For example, Begunov and Valyaeva (2015) reported the synthesis of new AB-type monomers for polybenzimidazoles from a derivative, indicating its utility in polymer chemistry (Begunov & Valyaeva, 2015).

Safety and Hazards

2-cyano-N-(4-nitrophenyl)acetamide is considered hazardous . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Direcciones Futuras

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Mecanismo De Acción

Target of Action

2-Cyano-N-(4-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it was reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Biochemical Pathways

Cyanoacetamide derivatives, in general, are known to be involved in the formation of biologically active novel heterocyclic moieties .

Pharmacokinetics

The compound’s molecular weight is 20517 , which could influence its pharmacokinetic properties.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

It’s worth noting that the compound’s storage temperature is ambient , which could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

2-cyano-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZKBWOSZUORJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)